4-(1H-Indazol-1-yl)but-3-en-2-one

Regioselective synthesis aza-Michael addition N1-alkylindazole

Problem: Spurious SAR from N2-isomer contamination in indazole fragment libraries. Solution: 4-(1H-Indazol-1-yl)but-3-en-2-one delivers exclusive N1-regioselectivity (thermodynamically favored 1H-tautomer, ~15 kJ/mol more stable than 2H). • Enone Michael acceptor for covalent targeting strategies. • Validated bioisostere of phenol (abrogates glucuronidation) and indole (LogP ~1.77 vs. ~2.14). • Standard purity 97% (HPLC).

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B15212346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indazol-1-yl)but-3-en-2-one
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C=CN1C2=CC=CC=C2C=N1
InChIInChI=1S/C11H10N2O/c1-9(14)6-7-13-11-5-3-2-4-10(11)8-12-13/h2-8H,1H3/b7-6+
InChIKeyKHZFXOUQLUTFRJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Procurement Profile


4-(1H-Indazol-1-yl)but-3-en-2-one (CAS 107113-27-9) is a heterocyclic building block comprising an N1-substituted 1H-indazole core connected to a but-3-en-2-one (α,β-unsaturated ketone) side chain [1]. With molecular formula C₁₁H₁₀N₂O and molecular weight 186.21 g/mol, the compound exhibits a calculated LogP of 2.096 and a polar surface area (PSA) of 34.89 Ų, positioning it favourably within drug-like chemical space . The 1H-indazole scaffold is recognised as a privileged structure in medicinal chemistry and serves as a validated bioisostere of both phenol and indole [2].

Why Generic Substitution Fails: Regioisomeric Risk


Superficially, 4-(1H-Indazol-1-yl)but-3-en-2-one may appear interchangeable with its 2H-indazole regioisomer, 3-substituted indazole analogs, indole-based congeners, or the saturated butanone derivative. In practice, each substitution introduces a distinct liability. Conventional indazole N-alkylation produces an approximately 50:50 mixture of N1- and N2-substituted products [1]; the N2 regioisomer has been documented as a manufacturing impurity that significantly lowers activity at cannabinoid receptors and potentially other biologically relevant targets [2]. The 1H-indazole tautomer itself is thermodynamically favoured over the 2H form by ~15 kJ/mol [3], meaning N1-substituted compounds are the energetically preferred and more stable species. Replacement of the indazole core with indole alters both lipophilicity (ΔLogP ~0.67 units) and hydrogen-bonding capacity, while saturation of the enone abolishes the Michael acceptor electrophilicity essential for covalent targeting strategies. These structural distinctions directly impact biological readout, metabolic fate, and synthetic reproducibility.

Quantitative Evidence Against Closest Analogs


Regioselectivity: N1 vs. N2 Isomer Formation

The target compound, as an N1-substituted 1H-indazole, can be prepared via a DBU-catalyzed aza-Michael reaction of 1H-indazole with but-3-yn-2-one with exclusive N1-regioselectivity (>99:1 N1:N2) and high yield, as demonstrated by Yang et al. for a broad scope of enones . In stark contrast, the traditional thermal addition of 1H-indazole to butyn-3-one yields a mixture of the desired 4-(1H-indazol-1-yl)but-3-en-2-one and its 2H-isomer 4-(2H-indazol-2-yl)but-3-en-2-one in a combined 68% yield, with the N2 isomer persisting as a contaminant through typical workup [1]. The N2-alkyl regioisomers of indazoles are known manufacturing impurities that exhibit markedly lower cannabimimetic activity compared to their N1 counterparts [2].

Regioselective synthesis aza-Michael addition N1-alkylindazole

Thermodynamic Stability of the 1H-Indazole Core

The 1H-indazole tautomer, which defines the core substitution pattern of the target compound, is calculated to be more stable than the 2H-indazole tautomer by approximately 15 kJ/mol (3.6 kcal/mol) at the MP2/6-31G** level of theory [1]. This energetic preference has been consistently reproduced across multiple computational studies, with values ranging from 13.6 to 21 kJ/mol depending on the basis set employed [2]. For the parent indazole system, the 2H-tautomer is present at only trace levels at equilibrium under ambient conditions [3].

Tautomerism computational chemistry thermodynamic stability

Lipophilicity Advantage Over the Indole Analog

4-(1H-Indazol-1-yl)but-3-en-2-one exhibits a calculated LogP of 2.096 and a PSA of 34.89 Ų . Its closest indole-based congener, 4-(1H-indol-3-yl)but-3-en-2-one (CAS 57598-80-8), possesses a LogP of 2.770 and a PSA of 32.86 Ų . The indazole scaffold itself (parent LogP 1.77) is intrinsically more polar than indole (parent LogP ~2.14), owing to the additional pyrazole-type nitrogen, which contributes hydrogen-bond acceptor capacity without introducing a hydrogen-bond donor [1]. The ΔLogP of 0.67 units between the two butenone derivatives corresponds to an approximately 4.7-fold difference in octanol/water partition coefficient, which can meaningfully influence membrane permeability, aqueous solubility, and off-target binding profiles.

Physicochemical profiling drug-likeness bioisosterism

Michael Acceptor Electrophilicity for Covalent Targeting

The but-3-en-2-one moiety of 4-(1H-Indazol-1-yl)but-3-en-2-one constitutes an α,β-unsaturated carbonyl system that functions as a Michael acceptor, capable of reversible or irreversible covalent bond formation with nucleophilic amino acid residues (e.g., cysteine thiols) in protein binding pockets . This electrophilic warhead is absent in the saturated analog 4-(1H-indazol-1-yl)butan-2-one, which contains a simple ketone lacking the conjugated π-system. The presence of the enone also enables conjugate addition reactions for further synthetic elaboration, a reactivity mode completely unavailable to the saturated derivative . The indazole N1 position serves as an electron-withdrawing substituent that tunes the electrophilicity of the β-carbon, providing a reactivity profile distinct from simple alkyl enones [1].

Covalent inhibitor design Michael acceptor enone reactivity

Bioisosteric Advantage Over the Phenol Scaffold

The indazole ring is established as a superior bioisostere of phenol in drug design. Unlike phenolic compounds, which undergo rapid phase II glucuronidation leading to clearance and inactivation, indazole-containing analogs resist this metabolic pathway [1]. In a direct comparative study of GluN2B-selective NMDA receptor antagonists, replacement of phenol with indazole retained high GluN2B affinity (Ki values in the low nanomolar range) while completely inhibiting glucuronidation conjugation [2]. The indazole core is also more lipophilic than phenol (indazole LogP 1.77 vs. phenol LogP 1.46), contributing to improved membrane permeation [3]. Although the target compound bears the indazole as an N1-substituted scaffold rather than as a direct phenol replacement, the metabolic stability advantage of the heterocycle is conferred upon all derivatives incorporating this core [4].

Phenol bioisostere metabolic stability glucuronidation resistance

Purity Specification and Analytical Benchmark

Commercially available 4-(1H-Indazol-1-yl)but-3-en-2-one (CAS 107113-27-9) is supplied at a certified purity of 97% . The compound's identity is defined by its SMILES notation O=C(C=CN1N=CC=2C=CC=CC21)C, MDL number, and consistent molecular weight of 186.21 g/mol . In contrast, its 3-substituted regioisomer (4-(1H-indazol-3-yl)but-3-en-2-one, CAS 67767-12-8) and the indole analog (CAS 57598-80-8) each carry distinct CAS registries, SMILES strings, and physicochemical profiles, mandating independent identity verification in procurement workflows . The 97% purity benchmark ensures that residual N2-isomer content (where applicable) is below the threshold that could confound biological assay interpretation.

Quality control purity specification procurement benchmark

Optimal Application Scenarios


Kinase Fragment-Based Lead Discovery

The indazole scaffold is a privileged hinge-binding motif in kinase drug discovery. For fragment-based screening or focused library design targeting kinases (e.g., TTK, PAK1, FGFR4, ASK1), 4-(1H-Indazol-1-yl)but-3-en-2-one provides a structurally defined N1-substituted indazole fragment with an enone side chain suitable for further elaboration . The exclusive N1-regioselectivity achievable via the DBU-catalyzed aza-Michael route ensures that the fragment population is not contaminated by the N2-isomer, which would otherwise generate spurious structure-activity relationships [1]. The thermodynamic preference of the 1H-tautomer (ΔG ~15 kJ/mol over 2H) additionally ensures chemical integrity of the fragment under aqueous assay conditions, minimising the risk of isomerization-driven false negatives [2].

Covalent Inhibitor Design with Enone Warhead

The α,β-unsaturated ketone moiety of the target compound functions as a tuneable Michael acceptor for covalent targeting of cysteine or other nucleophilic residues in protein active sites . Unlike saturated indazole-alkanone derivatives, which lack electrophilic reactivity, the enone enables both reversible covalent inhibition strategies and conjugate addition chemistry for building more complex inhibitor architectures [1]. The electron-withdrawing character of the N1-indazole substituent modulates the electrophilicity of the β-carbon, offering a reactivity profile that can be calibrated by further substitution on the indazole ring. This application scenario is directly supported by precedent for indazole-based reversible covalent inhibitors with high ligand efficiency [2].

Bioisosteric Replacement of Phenol or Indole

When a lead series contains a phenol or indole substructure that presents metabolic liability (e.g., rapid glucuronidation of phenols) or excessive lipophilicity (indole LogP ~2.14 vs. indazole LogP ~1.77), 4-(1H-Indazol-1-yl)but-3-en-2-one offers a validated bioisosteric scaffold for replacement . The indazole core has been demonstrated to retain nanomolar target affinity while completely abrogating glucuronidation in the context of GluN2B-selective NMDA receptor antagonists [1]. The lower LogP of the indazole derivative relative to its indole analog (ΔLogP = −0.67) translates to a ~4.7-fold reduction in octanol/water partitioning, correlating with improved aqueous solubility and reduced off-target binding potential [2].

Synthetic Cannabinoid Reference Standard

The indazole core is the second-largest class of synthetic cannabinoids, and N1-substituted indazole derivatives constitute the pharmacologically active components, while N2-regioisomers are known manufacturing impurities with diminished cannabimimetic activity . 4-(1H-Indazol-1-yl)but-3-en-2-one, as a characterized N1-substituted indazole enone, can serve as a synthetic intermediate or analytical reference material for the preparation and identification of indazole-based synthetic cannabinoid standards. The pre-defined N1-regiochemistry and the presence of the enone chromophore (enabling UV detection) make this compound suitable for HPLC method development and forensic reference material programs, where unambiguous differentiation of N1 and N2 regioisomers is a regulatory requirement [1].

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